

Application of Ornithine in Modulating Methotrexate Cytotoxicity in Leukemia Cell Lines

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Compound of Interest

Compound Name: Ornithine-methotrexate

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Introduction

Methotrexate (MTX), a folate antagonist, is a cornerstone chemotherapeutic agent in the treatment of various malignancies, including acute lymphoblastic leukemia (ALL).[1] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate.[2][3] This inhibition disrupts the de novo synthesis of purines and thymidylates, leading to the cessation of DNA and RNA synthesis and ultimately inducing apoptosis in rapidly proliferating cancer cells.[2][4]

Recent studies have elucidated a significant interplay between methotrexate's cytotoxic effects and the metabolic pathway of polyamines, particularly involving ornithine and its converting enzyme, ornithine decarboxylase (ODC). ODC is the rate-limiting enzyme in polyamine synthesis and has been implicated in cell growth, differentiation, and apoptosis.[5][6] Notably, overexpression of ODC has been shown to confer resistance to methotrexate-induced apoptosis in leukemia cell lines by mitigating the generation of reactive oxygen species (ROS). [5][6] This document provides detailed application notes and protocols for studying the modulatory effects of ornithine on methotrexate's efficacy in leukemia cell lines.

Data Presentation

The following table summarizes the quantitative data on the effects of methotrexate on various leukemia cell lines, with a focus on the influence of ornithine and ODC.

Cell Line	Treatment	Concentration	Effect	Reference
HL-60	Methotrexate	0.1 - 10 μ M	Induces caspase-dependent apoptosis	[5]
Jurkat T cells	Methotrexate	0.1 - 10 μ M	Induces caspase-dependent apoptosis	[5]
CCRF-CEM	Methotrexate	2×10^{-8} M	50% cell viability after 96 hours; accumulation in early S phase	[7]
CCRF-CEM	Methotrexate	10^{-4} M	10% cell viability after 96 hours; inhibition of G1 and S phase progression	[7]
MOLT-4	Methotrexate	0.02 μ M	Accumulation of cells in early S phase after 20 hours	[8]
MOLT-4	Methotrexate	0.2 μ M	Complete cessation of cell cycle progression after 8 hours	[8]
L1210	Methotrexate	10^{-7} M - 10^{-6} M	Dose-dependent suppression of clonal growth and S phase arrest	[9]

K562 (MTX-sensitive)	Methotrexate	Varies	High formation of MTX-polyglutamates, leading to cytotoxicity	[10]
K562 (MTX-resistant)	Methotrexate	Varies	Diminished formation of MTX-polyglutamates	[10]
HL-60 (ODC overexpressing)	Methotrexate + ODC overexpression	Not specified	Prevents decline of Bcl-2, cytochrome c release, and activation of caspases 9 and 3	[5][6]
Jurkat T cells (ODC overexpressing)	Methotrexate + ODC overexpression	Not specified	Resistant to MTX-induced apoptosis by reducing intracellular ROS	[6]

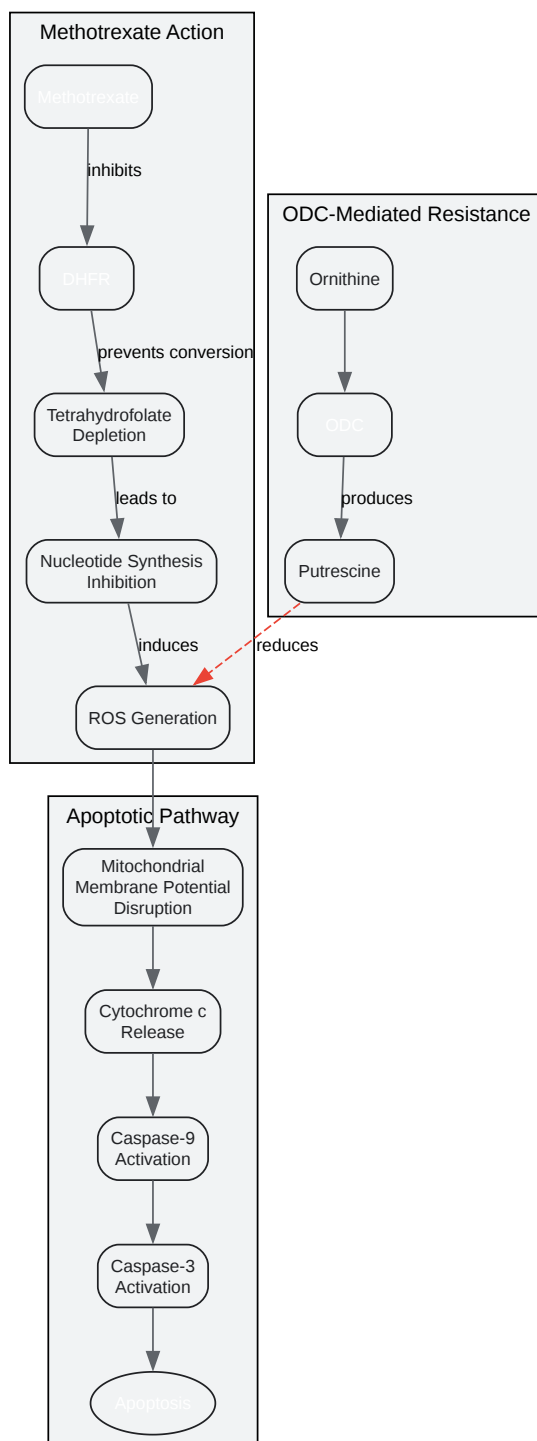
Signaling Pathways and Experimental Workflows

Methotrexate-Induced Apoptosis and the Modulatory Role of Ornithine Decarboxylase

Methotrexate exerts its cytotoxic effects by inhibiting DHFR, leading to a depletion of tetrahydrofolate and subsequent disruption of nucleotide synthesis. This metabolic stress induces the generation of reactive oxygen species (ROS), which in turn triggers the mitochondrial apoptotic pathway. Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3. Ornithine decarboxylase (ODC) can counteract this process. By converting ornithine to putrescine, ODC helps to reduce intracellular ROS levels, thereby preventing the collapse of

the mitochondrial membrane potential and subsequent apoptosis. This mechanism can contribute to methotrexate resistance in leukemia cells.

Methotrexate-Induced Apoptosis and ODC-Mediated Resistance

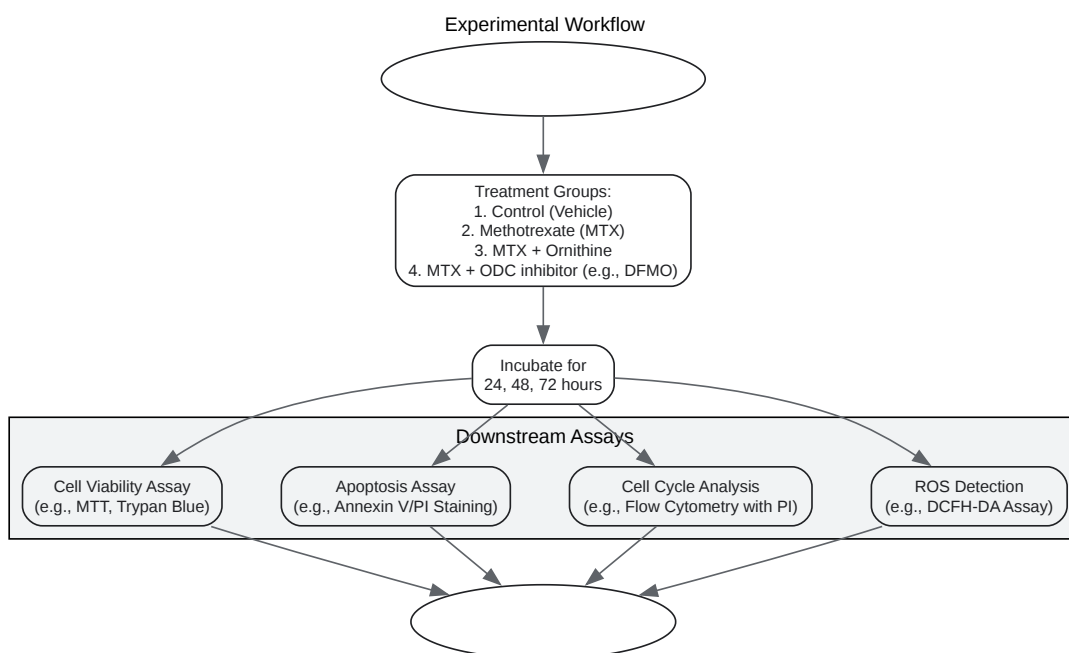


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Caption: Signaling pathway of methotrexate-induced apoptosis and its modulation by ornithine decarboxylase.

Experimental Workflow for Assessing Ornithine's Effect on Methotrexate Cytotoxicity

The following diagram outlines a typical experimental workflow to investigate the influence of ornithine/ODC on methotrexate's effects in leukemia cell lines. This workflow includes cell culture, treatment with methotrexate and/or modulation of ODC activity, followed by key assays to measure cytotoxicity, apoptosis, and cell cycle progression.



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Caption: Workflow for studying the effects of ornithine on methotrexate cytotoxicity.

Experimental Protocols

Cell Culture and Methotrexate Treatment

- Cell Lines: Human leukemia cell lines such as HL-60, Jurkat, CCRF-CEM, or MOLT-4 are commonly used.

- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin is standard.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Methotrexate Preparation: Prepare a stock solution of methotrexate in sterile DMSO or PBS. Further dilute to the desired working concentrations in the culture medium.
- Treatment Protocol:
 - Seed the leukemia cells in culture plates at a predetermined density.
 - Allow the cells to attach or stabilize for a few hours.
 - Add the appropriate concentrations of methotrexate to the respective treatment groups.
 - For combination studies, add ornithine or an ODC inhibitor (e.g., difluoromethylornithine, DFMO) at the desired concentrations.
 - Incubate the cells for the specified time points (e.g., 24, 48, 72 hours) before proceeding to downstream assays.

Cell Viability Assay (MTT Assay)

- Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
- Procedure:
 - After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.
 - Incubate for 3-4 hours at 37°C.
 - Add a solubilizing agent (e.g., DMSO or a solution of 0.01 N HCl in 10% SDS) to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

- Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic or necrotic cells.
- Procedure:
 - Harvest the cells after treatment and wash with cold PBS.
 - Resuspend the cells in 1X Annexin V binding buffer.
 - Add FITC-conjugated Annexin V and PI to the cell suspension.
 - Incubate for 15 minutes at room temperature in the dark.
 - Analyze the cells by flow cytometry. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining)

- Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
- Procedure:
 - Harvest and wash the cells with PBS.
 - Fix the cells in cold 70% ethanol and store at -20°C overnight.
 - Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
 - Incubate for 30 minutes at 37°C in the dark.

- Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle can be quantified using appropriate software.

Reactive Oxygen Species (ROS) Detection

- Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
- Procedure:
 - After treatment, incubate the cells with DCFH-DA (e.g., 10 μ M) for 30 minutes at 37°C.
 - Wash the cells with PBS to remove excess dye.
 - Measure the fluorescence intensity of DCF using a flow cytometer or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

The interplay between ornithine metabolism and methotrexate's efficacy in leukemia cell lines presents a crucial area of investigation for understanding drug resistance and developing more effective therapeutic strategies. The protocols and information provided herein offer a comprehensive guide for researchers to explore this interaction. By elucidating the mechanisms by which ornithine and ODC modulate methotrexate-induced apoptosis, it may be possible to devise novel combination therapies that enhance the anti-leukemic effects of methotrexate and overcome resistance.

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